molecular formula C14H18O2 B8710479 benzyl 2-isobutylacrylate CAS No. 118053-31-9

benzyl 2-isobutylacrylate

Cat. No.: B8710479
CAS No.: 118053-31-9
M. Wt: 218.29 g/mol
InChI Key: KRRNMUYRNUTOTQ-UHFFFAOYSA-N
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Description

benzyl 2-isobutylacrylate is an organic compound with the molecular formula C14H18O2. This compound is known for its unique structure, which includes a pentanoic acid backbone with a 4-methyl and 2-methylene substitution, and a phenylmethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of benzyl 2-isobutylacrylate typically involves esterification reactions. One common method is the reaction of 4-methyl-2-methylene-pentanoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

benzyl 2-isobutylacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

benzyl 2-isobutylacrylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of benzyl 2-isobutylacrylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological pathways. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

benzyl 2-isobutylacrylate can be compared with similar compounds such as:

    Pentanoic acid, 4-methyl-, methyl ester: This compound has a similar backbone but with a methyl ester group instead of a phenylmethyl ester group.

    Pentanoic acid, 4-methyl-, ethyl ester: Similar structure with an ethyl ester group.

    Pentanoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester: Contains a hydroxy group at the 2-position.

The uniqueness of this compound lies in its 2-methylene substitution and phenylmethyl ester group, which confer distinct chemical and physical properties.

Properties

CAS No.

118053-31-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

benzyl 4-methyl-2-methylidenepentanoate

InChI

InChI=1S/C14H18O2/c1-11(2)9-12(3)14(15)16-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3

InChI Key

KRRNMUYRNUTOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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